(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide
Description
“(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide” is a synthetic acrylamide derivative with a furan heterocycle and a substituted pyrrolidine moiety. The (E)-configuration of the acrylamide group is essential for its bioactivity, as stereochemical orientation influences binding to enzymatic targets .
Structurally, the compound features:
- Furan-2-yl group: Imparts π-π stacking interactions with hydrophobic pockets in helicases.
- Acrylamide linker: Stabilizes the extended conformation for optimal target engagement.
- 3-Methoxypyrrolidin-1-ylphenyl group: Enhances solubility and modulates pharmacokinetic properties compared to simpler aryl substituents .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-10-11-20(13-17)15-6-4-14(5-7-15)19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17H,10-11,13H2,1H3,(H,19,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOZJPGXWPIOW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. For instance, the reaction between furan-2-carboxylic acid and an amine derivative can yield the desired acrylamide.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. This involves reacting a halogenated precursor with a pyrrolidine derivative.
Methoxylation: The methoxy group can be introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It features a furan ring, a pyrrolidine ring, and a phenyl ring, making it a complex molecule for chemical and biological studies.
Scientific Research Applications
This compound is used as a building block in synthesizing complex molecules and as a reagent in various organic reactions. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, with ongoing research to explore its potential as a therapeutic agent, particularly in treating certain cancers and infectious diseases. Additionally, it is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Chemical Reactions
- Oxidation The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction The acrylamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride .
- Substitution Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid . This leads to various substituted phenyl derivatives.
The biological activity of this compound may be attributed to its interaction with specific molecular targets and biochemical pathways:
- Molecular Targets The compound is believed to interact with enzymes, receptors, and other proteins, modulating their activity.
- Biochemical Pathways It influences pathways involved in cell proliferation, apoptosis, and signal transduction, which are critical in cancer biology and other disease processes.
Anxiolytic Effects of Related Compounds
Research has demonstrated that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, exhibit significant anxiolytic-like activity in animal models:
- Dosage and Efficacy In studies involving mice, doses of 0.5 mg/kg produced anxiolytic effects in elevated plus maze tests, while chronic treatments increased efficacy at lower doses (0.1 mg/kg).
- Mechanistic Insights The anxiolytic activity was inhibited by methyllycaconitine, a selective α7-antagonist, confirming the involvement of α7 nAChRs in mediating these effects.
- Comparative Analysis The compound demonstrated superior efficacy compared to other nicotinic ligands tested, indicating a unique mechanism that warrants further investigation.
Acaricidal Activity of Phenyl Methoxyacrylates
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Substituent Effects on Target Engagement
- Sulfamoylphenyl vs. 3-Methoxypyrrolidin-1-ylphenyl : The sulfamoyl group in “(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide” enhances hydrogen bonding with helicase active sites but may increase off-target interactions with sulfonamide-sensitive pathways . In contrast, the 3-methoxypyrrolidin-1-yl group in the target compound likely improves membrane permeability and reduces metabolic degradation due to its cyclic ether and tertiary amine .
- Heterocycle Variations : Replacing furan with thiophene (as in the thiophen-2-yl analog) alters electronic properties, reducing helicase inhibition but introducing modulatory effects on neurotransmitter receptors .
Inhibition Potency
- The IC50 of the sulfamoylphenyl analog against SARS-CoV nsp13 is in the µM range, comparable to purine derivatives (e.g., 7-ethyl-8-mercapto-3-methylpurine) but less potent than adamantane-derived bananins (IC50 ~0.82–8.95 µM) .
- Dual-target inhibitors (e.g., EGFR/HDAC hybrids) exhibit nanomolar activity, highlighting the trade-off between broad-spectrum helicase inhibition and target specificity .
Computational and Experimental Insights
- Molecular Docking : Derivatives like L24 show high affinity for hMAO-B (S-score: -10.160 kcal/mol) due to chlorophenyl-induced van der Waals interactions, whereas furan-based acrylamides rely on π-stacking with helicase aromatic residues .
- ADME/T Predictions : The 3-methoxypyrrolidin-1-yl group in the target compound likely improves oral bioavailability compared to sulfamoylphenyl analogs, which may suffer from poor absorption due to high polarity .
Biological Activity
(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide is an organic compound belonging to the class of acrylamides, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the following steps:
- Formation of the Acrylamide Backbone : This is achieved through a reaction between furan-2-carboxylic acid and an amine derivative.
- Introduction of the Pyrrolidine Ring : Introduced via nucleophilic substitution using a halogenated precursor with a pyrrolidine derivative.
- Methoxylation : The methoxy group is added using methyl iodide or dimethyl sulfate in the presence of a base.
These synthetic routes yield a compound that exhibits both unique structural properties and biological activity, making it a subject of interest in various scientific fields.
The biological activity of this compound may be attributed to its interaction with specific molecular targets and biochemical pathways:
- Molecular Targets : The compound is believed to interact with enzymes, receptors, and other proteins, modulating their activity.
- Biochemical Pathways : It influences pathways involved in cell proliferation, apoptosis, and signal transduction, which are critical in cancer biology and other disease processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain acrylamide derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth in various cancer models.
Case Studies
Recent investigations into acrylamide derivatives have provided insights into their therapeutic potential:
- Anxiolytic Activity : A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, producing anxiolytic-like effects in animal models. This suggests that similar mechanisms may be present in this compound .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential as a targeted therapy.
Research Findings Summary Table
Q & A
Basic: What are the key synthetic routes for (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Coupling Reaction : React α-bromoacrylic acid derivatives with 4-(3-methoxypyrrolidin-1-yl)aniline using coupling agents like EDCI in DMF under ice-cooling conditions to form the acrylamide backbone .
Purification : Crude products are purified via column chromatography (e.g., using ethyl acetate/petroleum ether gradients) to isolate intermediates .
Characterization : Intermediates are confirmed using:
- NMR Spectroscopy (¹H and ¹³C) to verify regiochemistry and substituent positions.
- Mass Spectrometry (MS) for molecular weight validation .
- Melting Point Analysis to assess purity .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
- UV-Vis Spectroscopy : To confirm π-conjugation in the acrylamide system via absorbance maxima (e.g., ~250–300 nm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acrylamide) .
- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration) and molecular packing, as demonstrated for structurally similar acrylamides .
- High-Resolution MS : Validates exact mass and isotopic patterns .
Advanced: What strategies mitigate low yields during the coupling of furan-2-ylacrylic acid with 3-methoxypyrrolidinyl-substituted aniline?
Methodological Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactant solubility and stabilize intermediates .
- Catalyst Optimization : Using stoichiometric EDCI or HOBt to activate carboxylic acids for amide bond formation .
- Temperature Control : Maintaining reaction temperatures at 0–5°C minimizes side reactions (e.g., isomerization) .
- Stepwise Monitoring : Thin-layer chromatography (TLC) tracks reaction progress and identifies incomplete coupling .
Advanced: How to address discrepancies in spectroscopic data when confirming the E-configuration of the acrylamide moiety?
Methodological Answer:
Discrepancies arise due to rotational isomerism or impurities. Resolution methods:
- ¹H NMR Coupling Constants : Trans (E) configuration exhibits coupling constants (J) of ~15–16 Hz for α,β-unsaturated protons, while cis (Z) shows lower J values (~10–12 Hz) .
- NOESY NMR : Detects spatial proximity between substituents (e.g., furan protons and pyrrolidinyl groups) to confirm geometry .
- X-ray Diffraction : Provides unambiguous evidence of the E-configuration, as seen in analogous acrylamide crystal structures .
Advanced: What in vitro models are suitable for evaluating the anticancer potential of this compound?
Methodological Answer:
Anticancer activity is assessed via:
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells .
- Reactive Oxygen Species (ROS) Detection : DCFH-DA probes measure oxidative stress induction .
- Nitric Oxide Scavenging Assays : Griess reagent quantifies NO reduction, linking to anti-inflammatory activity .
Advanced: How can computational methods aid in predicting structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies leverage:
- Molecular Docking : Predicts binding affinity to targets (e.g., kinases or tubulin) using software like AutoDock Vina. The furan and methoxypyrrolidine groups may enhance hydrophobic interactions .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity data .
- DFT Calculations : Evaluates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Advanced: How are stability and degradation pathways of this acrylamide derivative analyzed under physiological conditions?
Methodological Answer:
Stability studies involve:
- HPLC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) or plasma .
- Forced Degradation : Exposes the compound to heat, light, or oxidizing agents (e.g., H₂O₂) to identify labile groups (e.g., acrylamide’s α,β-unsaturated bond) .
- Kinetic Analysis : Arrhenius plots predict shelf-life under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
